molecular formula C14H14N2O2 B2717744 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide CAS No. 1322604-62-5

3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide

Cat. No.: B2717744
CAS No.: 1322604-62-5
M. Wt: 242.278
InChI Key: GWCMSOCYBZTNOP-UHFFFAOYSA-N
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Description

3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative shares a core structural motif with classes of compounds known to possess potent biological activity. Specifically, closely related 3- and 4-amino-N-(alkyl phenyl) benzamides have been identified and patented as a novel class of anticonvulsant drugs . These compounds have demonstrated the ability to provide effective levels of anticonvulsant activity in preclinical models, with some showing significantly improved profiles compared to previously available treatments like phenytoin and carbamazepine . The most prominent compound in this class is 4-amino-N-(2,6-dimethylphenyl)benzamide, which highlights the therapeutic potential of this chemical family for disorders of the nervous system . Furthermore, the 3-aminobenzamide scaffold is well-established in scientific literature as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) . PARP enzymes, particularly PARP-1, play a critical role in the cellular response to DNA damage, and their inhibition is a validated strategy for cancer therapy. Research indicates that 3-aminobenzamide and its derivatives can act as chemo- and radiosensitizing agents . By obstructing the repair of DNA single-strand breaks through PARP inhibition, these compounds can increase the cytotoxicity of DNA-methylating agents like temozolomide and topoisomerase I poisons like irinotecan, preferentially in cancer cells . This mechanism makes derivatives of 3-aminobenzamide, such as this compound, valuable tools for investigating DNA repair pathways and developing novel combination cancer therapies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(12-5-7-13(17)8-6-12)14(18)10-3-2-4-11(15)9-10/h2-9,17H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCMSOCYBZTNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyaniline and N-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-hydroxyaniline is reacted with N-methylbenzoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide, several types of chemical reactions could occur:

  • Hydrolysis : The amide group could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

  • Nucleophilic Substitution : The hydroxyl group on the phenyl ring could participate in nucleophilic substitution reactions, potentially forming ethers or esters.

  • Redox Reactions : The amine group could be oxidized to form various nitrogen-containing compounds.

Table: Potential Chemical Reactions

Reaction TypeConditionsProducts
HydrolysisAcidic or BasicCarboxylic Acid + Amine
Nucleophilic SubstitutionPresence of NucleophileEther or Ester
Redox ReactionsOxidizing AgentNitro or Nitroso Compounds

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR are crucial for characterizing compounds like this compound. For example, the amide group would show characteristic bands in the IR spectrum (around 1660 cm^-1 for Amide I and 1530 cm^-1 for Amide II), while NMR would provide detailed information about the molecular structure.

Example Spectral Data for N-{[(4-Nitrophenyl)amino]methyl}benzamide:

  • IR : ν(N-H) amine 3412 cm^-1, ν(N-H) amide 3327 cm^-1, Amide I 1664 cm^-1, Amide II 1530 cm^-1.

  • 1H-NMR : Signals corresponding to aromatic protons and amine groups .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide serves as a building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to the development of new compounds with varied properties.

Biology

The compound has been studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

  • Case Study: Anticancer Activity
    A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. For instance, at a concentration of 30 µM, the compound showed a viability reduction in cancer cells by approximately 20% compared to control groups.

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent for various diseases. Its interaction with molecular targets suggests it could be developed into a drug candidate for treating conditions like cancer and infections.

  • Case Study: Therapeutic Potential
    In vitro studies have shown that this compound can modulate receptor activity linked to disease pathways, indicating its potential role in drug development.

Industry

In industrial applications, this compound is used in producing polymers and nanocomposites , enhancing their mechanical and thermal properties. Its incorporation into materials can lead to improved performance characteristics relevant in various engineering applications.

Activity Cell Line Concentration (µM) Viability Reduction (%)
AnticancerA375 (Melanoma)109.69
AnticancerA375 (Melanoma)3020
AntimicrobialE.coli1525
AntimicrobialStaphylococcus aureus1530

Mechanism of Action

The mechanism of action of 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Key analogs and their substituent-driven differences:

Compound Name Substituents on Benzamide Core Key Properties/Activities Evidence Source
3,4-Dihydroxy-N-(4-hydroxyphenyl)-N-methylbenzamide 3,4-Dihydroxy (–OH) Enhanced polarity; potential antioxidant activity due to polyphenolic groups. NMR δ 6.71–6.86 (aromatic protons) .
4-(Dimethylamino)-N-(4-hydroxyphenyl)-N-methylbenzamide 4-Dimethylamino (–N(CH₃)₂) Electron-donating group may improve solubility. NMR δ 2.92 (s, 6H, –N(CH₃)₂) .
(E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)-N-methylbenzamide Acrylamido side chain Antioxidant, anti-inflammatory (inhibits NF-κB, tyrosinase) .
U-47700 (Trans-3,4-dichloro-N-cyclohexyl-N-methylbenzamide) 3,4-Dichloro (–Cl) Synthetic opioid agonist; structurally distinct due to chloro and cyclohexyl groups. Controlled substance due to euphoric effects .

Key Observations :

  • Electron-withdrawing groups (e.g., –Cl in U-47700) enhance lipophilicity and CNS penetration, enabling opioid activity.
N,N-Diethyl-3-Methylbenzamide (DEET)
  • Structure : 3-Methylbenzamide with diethylamine.
  • Properties : Rapid skin absorption, extensive metabolism. Used as an insect repellent but associated with neurotoxicity at high doses .
  • Contrast with Target Compound: The hydroxyl and amino groups in 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide may reduce skin permeability compared to DEET’s lipophilic –N(CH₂CH₃)₂ group.
3-Amino-N-Arylpropanamides
  • Example: 3-Amino-N-(3-fluorophenyl)propanamide vs. 3-Amino-N-(4-methylphenyl)propanamide.
  • Activity : Fluorine (electron-withdrawing) enhances enzyme-mediated VOC production compared to methyl (electron-donating) (p < 0.05) .
  • Implications : Substituent electronic effects significantly modulate biological interactions.

Physicochemical Properties

Property This compound 3,4-Dihydroxy Analog DEET
Molecular Weight ~258 g/mol (estimated) 260 g/mol 191 g/mol
Polarity High (due to –NH₂ and –OH) Very high (two –OH groups) Moderate (lipophilic)
NMR Shifts –NH₂ (~6.5–7.0 ppm) δ 6.71–6.86 (aromatic) Not reported

Biological Activity

3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide, also known as a derivative of paracetamol (acetaminophen), has garnered attention for its potential biological activities, particularly its analgesic and antipyretic properties. This compound is structurally related to other benzamide derivatives that have been studied for various therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_2O2_2, and its CAS number is 1322604-62-5. The compound features an amine group, a hydroxyl group, and a methyl group attached to a benzamide structure, which may influence its biological activity.

Analgesic and Antipyretic Effects

Research indicates that this compound exhibits significant analgesic effects comparable to those of paracetamol. A study demonstrated that this compound maintains its analgesic profile while exhibiting reduced hepatotoxicity compared to traditional acetaminophen formulations. In animal models, it was shown to effectively reduce pain without the detrimental liver effects typically associated with high doses of paracetamol .

The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. By inhibiting COX activity, this compound can decrease the production of these inflammatory mediators, thus providing analgesic and antipyretic effects .

Hepatotoxicity Assessment

In a comparative study assessing hepatotoxicity, this compound was administered to CD1 male mice at doses equivalent to toxic levels of acetaminophen. Results indicated significantly lower levels of liver enzymes (ALT, AST) in the treatment group receiving the new compound versus those treated with acetaminophen. Specifically, only 10% mortality was observed in the treatment group compared to 30% in the acetaminophen group over a 48-hour period .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications on the benzamide structure could enhance its pharmacological profile. For instance, variations in substituents on the aromatic ring were found to affect both potency and safety profiles. Compounds with increased lipophilicity showed improved absorption and bioavailability without increasing toxicity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameAnalgesic ActivityHepatotoxicityNotes
Paracetamol (Acetaminophen)YesHighCommonly used analgesic; hepatotoxic at high doses
This compoundYesLowReduced hepatotoxicity; promising alternative
N-benzoyl-2-hydroxybenzamidesVariableModerateActive against protozoan parasites; different target

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide, and how can purity be validated?

  • Methodology : The compound can be synthesized via amide coupling between 3-aminobenzoic acid derivatives and N-methyl-4-hydroxyphenylamine. Protecting groups (e.g., TBS for hydroxyl groups) are critical to prevent side reactions . Post-synthesis, purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy. For example, 1H^1H-NMR should show characteristic peaks: δ 6.52–7.16 ppm (aromatic protons) and δ 3.13 ppm (N-methyl group) .

Q. How do functional groups in this compound influence its solubility and reactivity?

  • Analysis : The 4-hydroxyphenyl group increases hydrophilicity (logP ~1.8), while the N-methylbenzamide backbone enhances metabolic stability. Reactivity is dominated by the aromatic amine (–NH2_2), which participates in electrophilic substitution (e.g., diazotization) and condensation reactions. Solubility in polar solvents (e.g., DMSO) is critical for in vitro assays .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Approach : 1H^1H- and 13C^{13}C-NMR confirm structural integrity (e.g., δ 169.85 ppm for carbonyl in 13C^{13}C-NMR) . IR spectroscopy identifies functional groups (e.g., N–H stretch at 3320 cm1^{-1}, C=O at 1681 cm1^{-1}) . High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical [M+H]+^+: 271.12) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Experimental Design :

  • Modifications : Introduce electron-withdrawing groups (e.g., –CF3_3) at the 3-amino position to enhance target binding .
  • Assays : Test analogs against bacterial targets (e.g., acps-pptase enzymes) using fluorescence polarization assays .
  • Data Interpretation : Compare IC50_{50} values to identify substituents improving potency (e.g., –CF3_3 analogs show 10-fold lower IC50_{50} than –CH3_3) .

Q. What contradictions exist in reported biochemical pathways for related benzamide derivatives?

  • Case Study : Some studies suggest 3-aminobenzamides inhibit bacterial proliferation via acps-pptase enzymes , while others propose off-target effects on membrane integrity .
  • Resolution : Use knockout bacterial strains (e.g., Δacps-pptase mutants) to isolate mechanisms. Fluorescent probes (e.g., BODIPY-labeled analogs) can track cellular localization .

Q. How can computational methods predict the binding mode of this compound to bacterial targets?

  • Protocol :

  • Docking : Use AutoDock Vina with acps-pptase crystal structures (PDB: 4QTI). Prioritize poses with hydrogen bonds to Ser-124 and hydrophobic interactions with Leu-89 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of binding poses. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA ≤ –8 kcal/mol) .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • Solutions :

  • Detection : UPLC-MS/MS (ESI+) identifies low-abundance byproducts (e.g., deaminated derivatives).
  • Mitigation : Optimize reaction conditions (e.g., 0°C for amine coupling) to suppress oxidation of the 3-amino group .

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